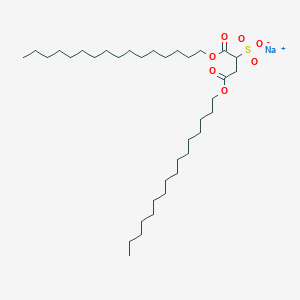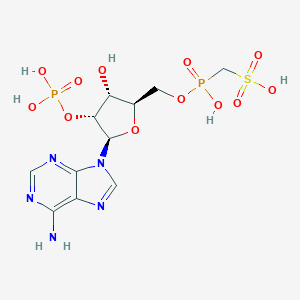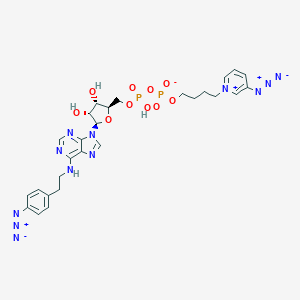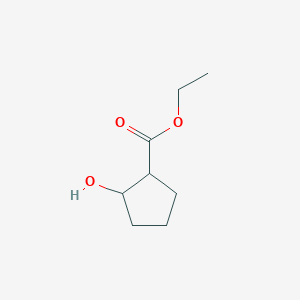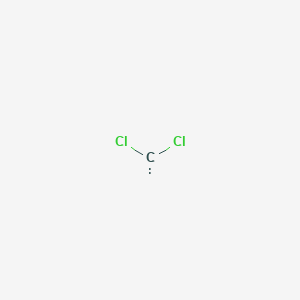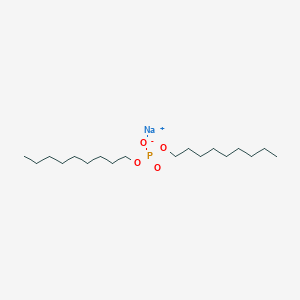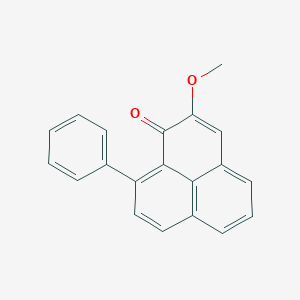
2-methoxy-9-phenyl-1H-phenalen-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-methoxy-9-phenyl-1H-phenalen-1-one is C20H14O2 . Its average mass is 286.324 Da and its monoisotopic mass is 286.099365 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-9-phenyl-1H-phenalen-1-one include a density of 1.3±0.1 g/cm3, a boiling point of 527.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 80.2±3.0 kJ/mol and its flash point is 250.2±23.7 °C . The compound has an index of refraction of 1.696 and a molar refractivity of 87.0±0.4 cm3 .Scientific Research Applications
RNA Structural Studies
2-O-Methylanigorufone has been implicated in the study of RNA structures, particularly in understanding the role of 2′-O-Methylation (Nm). Nm is a post-transcriptional RNA modification that can influence RNA’s biological activities by stabilizing certain conformations . This compound could potentially be used to explore the dynamic ensembles of flexible RNAs, offering insights into RNA’s structural biology and its transition states during conformational changes.
Enhancing CRISPR-Cas12a Specificity
In the realm of genome editing, 2-O-Methylanigorufone derivatives, specifically 2′-O-Methyl modified guide RNAs, have been shown to enhance the specificity of the CRISPR-Cas12a system . This improvement is crucial for reducing off-target effects, which is a significant concern in gene editing applications. The compound’s role in this context could be pivotal for developing more accurate and safe CRISPR technologies.
Molecular Diagnostics
The modification of RNA with 2′-O-Methyl groups, a process in which 2-O-Methylanigorufone might play a role, has been applied to increase the discrimination ability of molecular diagnostic tools . This application is particularly relevant in the detection of single nucleotide polymorphisms (SNPs), which are vital for personalized medicine and understanding genetic diseases.
Therapeutic RNA Applications
2-O-Methylanigorufone may contribute to the therapeutic applications of 2′-O-methyl oligoribonucleotides. These modified RNAs have potential uses in vivo as therapeutic agents due to their stability and resistance to enzymatic degradation . They could be employed in strategies targeting specific RNAs associated with diseases.
RNA Modification Research
Research into the biological roles of RNA modifications like 2′-O-Methylation, which may involve compounds like 2-O-Methylanigorufone, is critical for understanding cellular processes. These studies can link RNA modifications to diseases and uncover the mechanisms by which they affect cellular activity and protein translation .
Development of Diagnostic Probes
2-O-Methylanigorufone-related compounds could be utilized in the development of diagnostic probes. 2′-O-methyl oligoribonucleotide probes, for instance, have shown promise in detecting RNA targets, which could be applied in diagnostic assays for various diseases .
Mechanism of Action
Target of Action
2-O-Methylanigorufone, also known as 2-METHOXY-9-PHENYLPHENALEN-1-ONE or 2-methoxy-9-phenyl-1H-phenalen-1-one, is primarily targeted against fungi . It is a natural product isolated from the plant Musa acuminata .
Mode of Action
It is known to exhibit antifungal properties . It is likely that the compound interacts with specific targets in fungi, leading to their inhibition or death.
Result of Action
The primary result of the action of 2-O-Methylanigorufone is its antifungal effect . By inhibiting the growth of fungi, it can help control fungal infections.
properties
IUPAC Name |
2-methoxy-9-phenylphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-22-17-12-15-9-5-8-14-10-11-16(13-6-3-2-4-7-13)19(18(14)15)20(17)21/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGWQRQXPUQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=CC=C4)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435434 | |
| Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-methoxy-9-phenyl-1H-phenalen-1-one | |
CAS RN |
56252-05-2 | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phenalen-1-one, 2-methoxy-9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 109 °C | |
| Record name | 2-Methoxy-9-phenyl-1H-phenalen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



